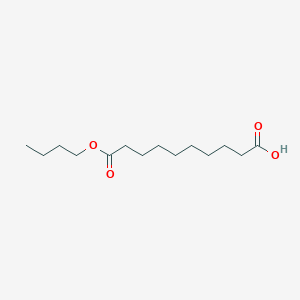

10-Butoxy-10-oxodecanoic acid

Description

Contextualization within Bifunctional Organic Molecules

10-Butoxy-10-oxodecanoic acid is a prime example of a bifunctional organic molecule, a class of compounds characterized by the presence of two reactive functional groups. nih.govaaronchem.com In this specific molecule, these are a carboxylic acid group (-COOH) and a tert-butyl ester group (-COOC(CH₃)₃). The presence of these two groups on a ten-carbon aliphatic chain provides the molecule with a dual-reactivity profile. aaronchem.com The carboxylic acid can readily participate in reactions such as amidation or esterification, while the tert-butyl ester serves as a protected form of a second carboxylic acid. aaronchem.com This protecting group is crucial as it is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid. nycu.edu.tw This differential reactivity is a key feature of many bifunctional linkers and building blocks used in modern organic chemistry. acs.orgnih.gov

Significance as a Versatile Synthetic Intermediate

The versatility of this compound as a synthetic intermediate stems directly from its bifunctional nature. It serves as a valuable building block for introducing a ten-carbon spacer with reactive handles at both ends. aaronchem.com The free carboxylic acid allows for its conjugation to other molecules, such as amines or alcohols, to form amides or esters, respectively. aaronchem.com Subsequently, the deprotection of the tert-butyl ester unmasks a new carboxylic acid functionality, which can then be used for further chemical modifications. aaronchem.com This stepwise reactivity enables the controlled and sequential assembly of complex molecular architectures. aaronchem.com Such intermediates are crucial in various fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. aaronchem.com For instance, similar long-chain dicarboxylic acid monoesters are utilized in the development of biodegradable polymers and as linkers in drug delivery systems. nih.gov

Evolution of Research Trajectories

Research into dicarboxylic acid monoesters has evolved significantly, driven by the need for selective chemical transformations. The synthesis of molecules like this compound, where only one of two identical functional groups is modified, has been a long-standing challenge in organic chemistry. Early research focused on developing methods for the selective mono-esterification of dicarboxylic acids. patsnap.com

More recent research has seen the development of sophisticated bifunctional reagents and linkers for specific applications in materials science and medicine. nih.govacs.org For example, bifunctional linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality, and in the engineering of synthetic glycoproteins. acs.orgnih.gov While specific research exclusively focused on this compound is not extensively documented in peer-reviewed literature, its commercial availability and the established utility of analogous compounds suggest its role as a readily available building block for researchers in these advanced fields. The synthesis of similar mono-tert-butyl esters of dicarboxylic acids has been described in patents, often involving the reaction of the corresponding dicarboxylic acid with a tert-butylating agent, highlighting the industrial relevance of this class of compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 234081-96-0 | aaronchem.com |

| Molecular Formula | C₁₄H₂₆O₄ | aaronchem.com |

| Molecular Weight | 258.35 g/mol | aaronchem.com |

| IUPAC Name | 10-(tert-butoxy)-10-oxodecanoic acid | ambeed.com |

| Physical Form | Solid-Liquid Mixture | ambeed.com |

| Boiling Point | 355.9 ± 25.0 °C at 760 mmHg | ambeed.com |

| Storage Temperature | Room Temperature | ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

10-butoxy-10-oxodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-12-18-14(17)11-9-7-5-4-6-8-10-13(15)16/h2-12H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGHQUFQZLYRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 10 Butoxy 10 Oxodecanoic Acid

Strategic Approaches for the Synthesis of 10-Butoxy-10-oxodecanoic acid

The synthesis of this compound, a mono-ester of a dicarboxylic acid, can be achieved through controlled esterification reactions. These methods are designed to selectively react with only one of the two carboxylic acid groups of the starting material, decanedioic acid (also known as sebacic acid).

Esterification Chemistry in Compound Formation

The formation of this compound relies on the principles of esterification, most commonly the Fischer esterification reaction. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk In the synthesis of the title compound, decanedioic acid is reacted with butanol.

The reaction is an equilibrium process, and to favor the formation of the mono-ester, the reaction conditions must be carefully controlled. chemguide.co.uklibretexts.org This typically involves using a specific molar ratio of the dicarboxylic acid to the alcohol and controlling the reaction time and temperature. The use of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk

Table 1: Key Aspects of Fischer Esterification for this compound Synthesis

| Parameter | Description | Relevance to Synthesis |

| Reactants | Decanedioic acid, Butanol | The dicarboxylic acid and the alcohol that form the ester. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Increases the rate of reaction by protonating the carboxylic acid. chemguide.co.ukscienceready.com.au |

| Reaction Type | Fischer Esterification | A classic method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.com |

| Process | Heating under reflux | Allows the reaction to be carried out at an elevated temperature without loss of volatile reactants or products. scienceready.com.au |

To prevent the formation of the diester and maximize the yield of the desired mono-ester, chemists can manipulate the stoichiometry of the reactants. For instance, using a limited amount of butanol relative to decanedioic acid can statistically favor mono-esterification.

Orthogonal Protecting Group Strategies for Carboxylic Acid Functionalities

Orthogonal protecting group strategy is a powerful technique in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.org In the context of this compound, the butyl ester can be viewed as a protecting group for one of the carboxylic acid functionalities of decanedioic acid.

This strategy is pivotal when sequential reactions at both ends of the dicarboxylic acid are required. The tert-butyl ester, for example, is stable under basic conditions but can be cleaved under acidic conditions. wikipedia.orglibretexts.org This allows the free carboxylic acid to be modified under basic or neutral conditions without affecting the ester. Subsequently, the ester can be deprotected to reveal the second carboxylic acid for further reaction.

Table 2: Orthogonal Protection Scheme Example

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

| Carboxylic Acid 1 | Butyl or tert-Butyl Ester | Acidic conditions | The free carboxylic acid can be reacted (e.g., to form an amide) under basic conditions without cleaving the ester. wikipedia.orgnih.gov |

| Carboxylic Acid 2 | Benzyl (B1604629) Ester (example) | Hydrogenolysis | Allows for selective deprotection if the other terminus is an acid- or base-labile ester. libretexts.org |

| Carboxylic Acid 2 | Fmoc (example on an amine) | Basic conditions | Demonstrates a common orthogonal pair with acid-labile groups like tert-butyl esters. wikipedia.orgorganic-chemistry.org |

This orthogonal approach provides the synthetic flexibility needed to construct complex molecules where different parts of the molecule need to be unmasked and reacted in a specific order. bham.ac.uk

Synthesis of Analogous tert-Butyl Aliphatic Acids

The synthesis of analogous mono-tert-butyl esters of other aliphatic dicarboxylic acids provides insight into the general methodologies applicable to this compound. A common industrial method for preparing tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutene. google.com

Patented processes describe the synthesis of compounds like mono-tert-butyl adipate (B1204190) and mono-tert-butyl terephthalate (B1205515) through transesterification or direct esterification. google.com For example, mono-tert-butyl adipate was synthesized with a 57% yield by reacting monomethyl adipate with an excess of tert-butyl alcohol in the presence of potassium tert-butoxide. google.com Another approach involves the direct reaction of the dicarboxylic acid with isobutene in the presence of an acidic catalyst. google.com A method for synthesizing octadecanedioic acid mono-tert-butyl ester involves a two-step process: first, the formation of the monomethyl ester, followed by a reaction with isobutene. patsnap.com These methods highlight the general applicability of these synthetic strategies for producing a variety of mono-tert-butylated dicarboxylic acids.

Table 3: Examples of Analogous tert-Butyl Aliphatic Acid Synthesis

| Compound | Starting Dicarboxylic Acid | Key Reagents | Reported Yield | Reference |

| Mono-tert-butyl adipate | Adipic acid (via monomethyl ester) | tert-Butyl alcohol, Potassium tert-butoxide | 57% | google.com |

| Mono-tert-butyl terephthalate | Terephthalic acid (via monomethyl ester) | tert-Butyl alcohol, Potassium tert-butoxide | 23% | google.com |

| Octadecanedioic acid mono-tert-butyl ester | Sebacic acid | Methanol (B129727), Isobutylene, Composite catalyst | Not specified | patsnap.com |

Derivatization Chemistry and Functional Group Interconversions of this compound

The dual functionality of this compound allows for a range of chemical transformations, enabling its use as a linker molecule. The free carboxylic acid is a handle for various coupling reactions, while the butyl ester provides a latent carboxylic acid functionality. aaronchem.combroadpharm.com

Formation of Activated Esters for Subsequent Coupling Reactions, including N-Hydroxysuccinimidyl esters

To facilitate the reaction of the carboxylic acid with nucleophiles, particularly amines, it is often converted into a more reactive "activated ester." A widely used activated ester is the N-Hydroxysuccinimidyl (NHS) ester. wikipedia.org The NHS ester of this compound is commercially available and serves as a key intermediate for bioconjugation and material science applications. glycomindsynth.combroadpharm.com

The formation of the NHS ester involves the reaction of this compound with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org The resulting NHS ester is significantly more reactive towards primary amines than the parent carboxylic acid, forming a stable amide bond with high efficiency under neutral or slightly basic conditions. broadpharm.com

Table 4: Properties of 10-Butoxy-10-oxodecanoic NHS ester

| Property | Value | Reference |

| CAS Number | 905735-81-1 | glycomindsynth.combroadpharm.com |

| Molecular Formula | C₁₈H₂₉NO₆ | glycomindsynth.combroadpharm.com |

| Molecular Weight | 355.4 g/mol | glycomindsynth.combroadpharm.com |

| Purity | 95-98% | glycomindsynth.combroadpharm.com |

| Reactivity | Reacts with primary amines to form amide bonds. | broadpharm.com |

Amide Bond Formation with Modified Carboxylic Acid Moieties

The primary application of the free carboxylic acid moiety in this compound is the formation of amide bonds. medchemexpress.combroadpharm.com This reaction is fundamental in peptide synthesis, the creation of PROTACs, and the development of various pharmaceuticals and functional materials.

As discussed, the carboxylic acid is typically activated, often as an NHS ester, to promote efficient coupling with an amine. wikipedia.org This two-step process (activation followed by aminolysis) is one of the most common strategies for amide bond formation. Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using various coupling reagents.

Recent advancements have also explored alternative methods for amide bond formation that are compatible with various functional groups. For instance, the reaction of carboxylic acid salts with isocyanates at room temperature can produce amides in high yield and is compatible with Boc-protected amines. nih.gov Furthermore, biocatalytic approaches using enzymes like N-acyltransferases and CoA ligases offer a sustainable and highly selective method for creating amide bonds. rsc.org These diverse methods underscore the versatility of the carboxylic acid group in this compound for constructing amide linkages.

Ester Linkage Transformations and Selective Deprotection Methodologies

The unique structure of this compound, featuring a terminal carboxylic acid and a tert-butyl ester, allows for a range of selective chemical transformations. The tert-butyl ester group is a versatile protecting group for the carboxylic acid, which can be selectively removed or transformed under specific conditions, leaving the other carboxylic acid function intact for further reactions.

A variety of methods have been developed for the transformation of tert-butyl esters into other functional groups. For instance, tert-butyl esters can be converted into acid chlorides, which are highly reactive intermediates for the synthesis of other esters and amides. This transformation can be achieved using reagents such as α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst or thionyl chloride at room temperature. organic-chemistry.org The resulting acid chloride can then be reacted with a variety of alcohols or amines to yield the corresponding esters or amides in high yields under mild conditions. organic-chemistry.org

Selective deprotection of the tert-butyl ester to reveal the carboxylic acid is a key transformation. This allows for subsequent reactions at this position, such as the formation of different esters or amides. A number of methodologies have been reported for this purpose, offering varying degrees of selectivity and mildness. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl esters, with the advantage of tolerating other sensitive functional groups like benzyl and methyl esters. organic-chemistry.org Another selective method involves the use of cerium(III) chloride heptahydrate in combination with sodium iodide in refluxing acetonitrile (B52724). organic-chemistry.orgthieme-connect.com This system has been successfully applied to the selective cleavage of tert-butyl esters in the presence of N-Boc protecting groups, a common challenge in peptide and amino acid chemistry. organic-chemistry.orgthieme-connect.comthieme-connect.com More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in the presence of triethylsilane has been developed for the mild deprotection of tert-butyl esters. acs.org This method is notable for its high yields and avoidance of harsh acidic or basic conditions. acs.org

The following table summarizes various methodologies for the transformation and selective deprotection of tert-butyl esters, which are applicable to this compound.

| Transformation/Deprotection | Reagents | Key Features | Reference(s) |

| Ester Transformation | |||

| Conversion to Acid Chlorides | α,α-dichlorodiphenylmethane, SnCl₂ | In situ generation of acid chloride, mild conditions. | organic-chemistry.org |

| Conversion to Acid Chlorides | SOCl₂ | Unreactive towards benzyl, methyl, ethyl, and isopropyl esters. | organic-chemistry.org |

| Conversion to Esters/Amides | Acid chloride intermediate from above methods, followed by reaction with alcohols/amines | High yields, mild reaction conditions. | organic-chemistry.org |

| Selective Deprotection | |||

| Hydrolysis | Aqueous Phosphoric Acid | Environmentally benign, selective over CBZ carbamates, benzyl and methyl esters. | organic-chemistry.org |

| Cleavage of C-O bond | tris-4-bromophenylamminium radical cation (magic blue), triethylsilane | Catalytic, mild conditions, high isolated yields. | acs.org |

| Cleavage of t-butyl ester | CeCl₃·7H₂O, NaI | Selective in the presence of N-Boc groups, cost-effective. | organic-chemistry.orgthieme-connect.comthieme-connect.com |

| Thermolytic Cleavage | 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) | Clean conversion to carboxylic acids, product recovery by solvent evaporation. | researchgate.netresearchgate.net |

| Catalytic Hydrolysis | Molecular Iodine in Acetonitrile | Mild and efficient, compatible with acid-labile protecting groups like N-Boc. | researchgate.net |

| Lewis Acid Catalysis | Ytterbium triflate | Selective deprotection in the presence of other esters. | researchgate.net |

Exploration of Stereoselective Synthetic Pathways for Related Analogues

The development of stereoselective synthetic routes to analogues of this compound is a significant area of research, particularly for applications where chirality is a key determinant of biological activity or material properties. While this compound itself is achiral, the introduction of stereocenters into its backbone or side chains can lead to a diverse range of chiral dicarboxylic acid analogues.

One approach to creating such analogues involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. Axially chiral dicarboxylic acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations. acs.orgnih.govresearchgate.net These catalysts can be employed in reactions such as asymmetric Mannich-type reactions to produce chiral β-amino acids and their derivatives with high enantioselectivities. acs.orgnih.gov For example, an axially chiral dicarboxylic acid has been successfully used to catalyze the reaction of N-Boc imines with tert-butyl diazoacetate, yielding N-Boc-protected β-amino acids in high yields and enantioselectivities. researchgate.net This methodology could be adapted to synthesize chiral analogues of this compound by incorporating the dicarboxylic acid moiety into a longer carbon chain.

Another strategy for the stereoselective synthesis of related analogues involves the asymmetric synthesis of phosphorus analogues of dicarboxylic α-amino acids. rsc.org This has been achieved through the reaction of a nickel(II) complex of a Schiff's base derived from a chiral ligand and glycine (B1666218) with alkyl halides containing a phosphonate (B1237965) group. rsc.org This method has demonstrated significant diastereoselectivity, and after separation of the diastereomers and hydrolysis, optically pure phosphorus analogues of dicarboxylic α-amino acids are obtained. rsc.org This approach could potentially be modified to introduce chirality into the backbone of dicarboxylic acids similar in structure to this compound.

The following table highlights examples of chiral catalysts and synthetic strategies that can be applied to the stereoselective synthesis of analogues of this compound.

| Catalyst/Synthetic Strategy | Type of Asymmetric Reaction | Substrates | Product Type | Key Features | Reference(s) |

| Axially Chiral Dicarboxylic Acid | Mannich-type reaction | Aromatic aldehyde-derived N-Boc imines, tert-butyl diazoacetate | Chiral β-amino acids | High enantioselectivities, Brønsted acid catalysis. | acs.orgnih.govresearchgate.net |

| Axially Chiral Dicarboxylic Acid | Mannich-type reaction | N-Boc imines, (diazomethyl)phosphonate/(diazomethyl)sulfone | Chiral β-amino phosphonates/sulfones | High enantioselectivities, broad substrate scope. | acs.orgnih.gov |

| Nickel(II) complex of a Schiff's base | Asymmetric alkylation | Schiff's base of (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine, alkyl phosphonates | Optically pure phosphorus analogues of dicarboxylic α-amino acids | Significant diastereoselectivity (90% d.e.), recovery of chiral reagent. | rsc.org |

Innovations in Applications of 10 Butoxy 10 Oxodecanoic Acid in Contemporary Chemical Synthesis

Development of Specialized Linker Systems

Design of Bifunctional Linkers for Macromolecular Conjugation

10-(tert-Butoxy)-10-oxodecanoic acid is a quintessential example of a bifunctional linker, featuring two distinct reactive functional groups. At one end of its ten-carbon aliphatic chain is a carboxylic acid, and at the other is a tert-butyl ester. This arrangement allows for a sequential and controlled conjugation strategy.

The free carboxylic acid can be readily coupled with primary amines or alcohols on a target molecule (e.g., a peptide or a drug) to form a stable amide or ester bond. Following this initial conjugation, the tert-butyl ester group, which is stable under many reaction conditions, can be selectively removed (deprotected) under acidic conditions. This unmasks a second carboxylic acid, which can then be reacted with a second molecule of interest. This orthogonal reactivity is fundamental to its utility in creating complex macromolecular conjugates where precise control over the assembly process is required.

Table 1: Sequential Conjugation Strategy using 10-(tert-Butoxy)-10-oxodecanoic acid

| Step | Reaction | Description |

|---|---|---|

| 1 | Amide or Ester Formation | The free carboxylic acid of the linker is activated and reacted with an amine or alcohol group on the first macromolecule. |

| 2 | Deprotection | The tert-butyl ester at the other end of the linker is removed using an acid (e.g., trifluoroacetic acid) to reveal a second carboxylic acid. |

| 3 | Second Conjugation | The newly exposed carboxylic acid is activated and reacted with the second macromolecule to form the final conjugate. |

This stepwise approach prevents self-polymerization and ensures that the two different macromolecules are linked together efficiently. The C9 alkyl chain of the linker provides a defined and flexible spacer between the conjugated molecules.

Non-Cleavable Linker Architectures in Research Platforms

In the context of drug delivery systems like Antibody-Drug Conjugates (ADCs), linkers are broadly classified as either cleavable or non-cleavable. 10-Butoxy-10-oxodecanoic acid and its derivatives fall into the category of non-cleavable linkers.

Non-cleavable linkers form a stable connection between the antibody and the cytotoxic payload. Unlike cleavable linkers that are designed to break under specific conditions (e.g., low pH or presence of certain enzymes), non-cleavable linkers release the drug only after the entire antibody-drug conjugate is internalized by the target cancer cell and the antibody itself is degraded by lysosomal proteases. The resulting active species consists of the drug, the linker, and the amino acid residue from the antibody to which the linker was attached.

The primary advantage of this non-cleavable architecture is its high plasma stability. This stability minimizes the premature release of the highly potent cytotoxic drug into systemic circulation, which in turn can reduce off-target toxicity and lead to a better safety profile. The use of aliphatic chains, such as the one in this compound, contributes to this stability.

Integration into Complex Bio-Organic Architectures

The properties that make this compound a useful linker also allow for its integration as a foundational component or scaffold in more complex molecular designs, including peptide-based molecules, ADCs, and PROTACs.

Scaffolding in the Synthesis of Peptide Analogues and Conjugates

In the synthesis of peptide conjugates, a scaffold provides the basic framework to which other functional units are attached. While not a peptide itself, this compound can serve as a non-peptidic scaffold. Its linear aliphatic chain provides a defined spatial separation between a peptide and another functional moiety, such as a targeting ligand, a radiolabel, or a cytotoxic drug.

The use of a peptide as a scaffold for creating natural products is a known biosynthetic strategy. In synthetic chemistry, non-peptidic scaffolds like this compound can be incorporated into a peptide backbone to create analogues with specific structural constraints or to attach other molecules without interfering with the peptide's primary sequence. The bifunctionality of the linker allows for its covalent attachment to a peptide, often at the N-terminus or a lysine (B10760008) side chain, while the other end is used to conjugate a second molecule, effectively using the linker as a structural bridge.

Contribution to Antibody-Drug Conjugate (ADC) Linker Design

The contribution of this compound

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Methodologies for Complex Mixture Analysis and Product Characterization

Chromatography is indispensable for separating 10-Butoxy-10-oxodecanoic acid from reaction mixtures and for quantifying its purity.

Due to the high polarity and low volatility of the carboxylic acid group, direct analysis of this compound by Gas Chromatography (GC) is challenging, often resulting in poor peak shape and low thermal stability. colostate.edu To overcome this, derivatization is a necessary prerequisite for GC-MS analysis. This process converts the polar carboxyl group into a less polar, more volatile derivative. colostate.edunih.gov

Common derivatization strategies involve alkylation to form esters (e.g., methyl esters) or silylation to form silyl (B83357) esters (e.g., trimethylsilyl (B98337) (TMS) derivatives). colostate.eduglsciences.eu For instance, reacting the compound with a silylating agent like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a TMS group, making the molecule suitable for GC analysis. glsciences.eu Once derivatized, the compound can be separated from other components in a mixture on a capillary GC column and subsequently identified by its mass spectrum. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification.

Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed | Byproducts |

|---|---|---|---|

| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | N-methyl-trifluoroacetamide, TMSF |

| Methylation | Boron trifluoride in Methanol (B129727) (BF₃/MeOH) | Methyl ester | BF₃, H₂O |

| Methylation | Trimethylanilinium hydroxide (B78521) (TMAH) | Methyl ester | Aniline, H₂O |

This table is based on information from references colostate.eduglsciences.eu.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a product or reactant. mdpi.comresearchgate.net A common approach is reverse-phase HPLC, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. oatext.com

For this compound, a gradient elution using a mixture of acetonitrile (B52724) and water is often effective. oatext.comresearchgate.net As the concentration of acetonitrile increases, the compound, which is retained on the column, will elute. Purity is determined by the presence of a single, sharp peak at a characteristic retention time. By injecting samples from a reaction mixture at different time points, one can monitor the disappearance of starting materials and the appearance of the product peak, thereby tracking the reaction's progress and yield. researchgate.net Detection is typically achieved using a UV detector, as the carbonyl groups in the ester and carboxylic acid functionalities exhibit absorbance at low wavelengths (around 205-210 nm). researchgate.net

Table 2: Typical HPLC Parameters for Analysis of Aliphatic Esters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reverse-Phase C8 or C18, 5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile and Water | Elutes the compound from the column |

| Elution Mode | Isocratic or Gradient | Controls the elution strength of the mobile phase |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times |

| Column Temperature | 25-40 °C | Ensures reproducible chromatography researchgate.net |

| Detection | UV at 210 nm | Quantifies the analyte based on light absorbance |

This table is compiled from information in references oatext.comresearchgate.netoup.com.

Sophisticated Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy provides detailed information about the molecular structure of this compound, confirming functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. mdpi.com For this compound, specific signals in the ¹H NMR spectrum would correspond to the protons of the butyl group, the long central methylene (B1212753) chain, and the protons on the carbons adjacent to the carbonyl groups. libretexts.orgresearchgate.net Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons, the carbons of the butyl group, and the carbons of the decanoic acid backbone. libretexts.org High-resolution NMR can also provide insights into the molecule's conformation in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~10-12 (broad singlet) | ~179-180 |

| Ester (C=O) | - | ~174 |

| α-CH₂ (to COOH) | ~2.35 (triplet) | ~34 |

| α'-CH₂ (to COO-Butyl) | ~2.30 (triplet) | ~34 |

| -O-CH₂- (Butyl) | ~4.05 (triplet) | ~64-65 |

| Alkyl Chain (-CH₂-)n | ~1.2-1.7 (multiplet) | ~24-29 |

| -CH₂-CH₃ (Butyl) | ~1.4 (sextet) | ~19 |

| -CH₃ (Butyl) | ~0.9 (triplet) | ~14 |

Predicted shifts are based on general values for similar functional groups and structures. libretexts.org

Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight of this compound, which serves to confirm its elemental composition. jeol.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate the protonated molecule [M+H]⁺ or other adducts. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov For this compound, key fragmentations would include the neutral loss of butene from the ester, cleavage of the C-O bond to lose a butoxy radical, and the formation of acylium ions from cleavage adjacent to the carbonyl groups. libretexts.org This fragmentation data provides definitive structural confirmation.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-charge ratio) | Proposed Fragment Structure/Origin | Ionization Mode |

|---|---|---|

| 245.17 | [M-H]⁻ (Deprotonated molecule) | ESI⁻ |

| 247.18 | [M+H]⁺ (Protonated molecule) | ESI⁺ |

| 187.13 | [M - C₄H₉O]⁺ (Loss of butoxy group) | EI/ESI⁺ |

| 191.10 | [M - C₄H₈]⁺ (McLafferty rearrangement, loss of butene) | EI/ESI⁺ |

| 171.10 | [M - C₄H₉O - H₂O]⁺ (Subsequent loss of water) | EI/ESI⁺ |

Molecular formula: C₁₄H₂₆O₄. Exact Mass: 246.1831. The table presents plausible fragments based on common fragmentation patterns of esters and carboxylic acids. libretexts.orgnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is excellent for identifying the functional groups present in this compound. mdpi.com The FT-IR spectrum would prominently feature two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid (around 1710 cm⁻¹) and one for the ester (around 1740 cm⁻¹). libretexts.orgacs.org A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. rsc.org

These techniques are also valuable for monitoring reaction progress. For example, in the synthesis of this compound from sebacic acid and butanol, one could monitor the decrease in the broad O-H band of the starting diacid and the appearance of the distinct C=O ester band to track the formation of the product. researchgate.net While FT-IR is highly sensitive to polar bonds like C=O and O-H, Raman spectroscopy can be more sensitive to non-polar bonds and symmetric vibrations. researchgate.netsapub.org

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | FT-IR |

| Ester C=O | Stretching | ~1740 | FT-IR, Raman |

| Carboxylic Acid C=O | Stretching | ~1710 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2850-2960 | FT-IR, Raman |

| Ester C-O | Stretching | 1150-1250 | FT-IR |

This table is based on established values for carboxylic acids and esters from references libretexts.orgacs.org.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 10-(tert-Butoxy)-10-oxodecanoic acid |

| Acetonitrile |

| Aniline |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Boron trifluoride |

| Butanol |

| Methanol |

| Sebacic acid |

Computational and Theoretical Studies on 10 Butoxy 10 Oxodecanoic Acid and Its Derivatives

Molecular Modeling and Docking Simulations of Conjugates and Intermediates

Molecular modeling and docking simulations are instrumental in predicting how 10-Butoxy-10-oxodecanoic acid and its derivatives interact with biological macromolecules. As a linker molecule, this compound can be conjugated to other molecules, such as drugs or probes, to modify their properties. Docking studies can elucidate the binding modes of these conjugates and their intermediates within the active sites of proteins or other biological targets.

For instance, in the context of developing targeted drug delivery systems, this compound could serve as a linker to attach a therapeutic agent to a targeting moiety. Molecular docking simulations would be employed to predict the binding affinity and orientation of the resulting conjugate with its target protein. These simulations can guide the design of more effective drug candidates by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.

A hypothetical docking study of a conjugate of this compound with a generic kinase inhibitor is presented in Table 1. The data illustrates how computational methods can be used to evaluate different conjugates.

Table 1: Hypothetical Docking Simulation Results for this compound-Inhibitor Conjugates

| Conjugate ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cpd-001 | Kinase A | -9.5 | Lys72, Glu91, Leu148 |

| Cpd-002 | Kinase B | -8.2 | Val34, Phe80, Asp165 |

| Cpd-003 | Kinase A | -7.8 | Lys72, Met93 |

The results in Table 1 suggest that Cpd-001 has the highest predicted binding affinity for Kinase A, indicating it may be the most potent inhibitor among the tested conjugates. The identification of key interacting residues provides a roadmap for further optimization of the linker and the inhibitor to enhance binding.

Quantitative Structure-Activity Relationship (QSAR/SAR) Investigations of Structural Motifs

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR and SAR investigations can identify the structural motifs that are crucial for a desired activity, such as inhibitory potency or cell permeability.

These studies involve generating a dataset of derivatives with varying structural features and their corresponding biological activities. Mathematical models are then developed to relate the structural descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activities. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.

A hypothetical QSAR study on a series of this compound derivatives designed as enzyme inhibitors is summarized in Table 2.

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Derivative ID | Modification on Decanoic Chain | LogP | Molecular Weight | IC50 (µM) |

| Deriv-01 | None | 3.5 | 258.36 | 15.2 |

| Deriv-02 | C5-hydroxyl | 3.1 | 274.36 | 8.5 |

| Deriv-03 | C7-fluoro | 3.6 | 276.35 | 12.1 |

| Deriv-04 | C5-amino | 3.0 | 273.39 | 5.1 |

The data in Table 2 suggests that the introduction of polar groups, such as hydroxyl and amino groups, on the decanoic acid chain can lead to increased inhibitory potency (lower IC50 values). This information is critical for guiding the synthesis of more potent derivatives.

Conformational Analysis and Energy Minimization Studies

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of this compound is essential to understand its flexibility and the range of shapes it can adopt. The long, unbranched decanoic acid chain and the rotatable bonds in the butoxy group allow for a high degree of conformational freedom.

Energy minimization studies are computational methods used to find the most stable conformation (the one with the lowest potential energy) of a molecule. researchgate.netnih.gov By exploring the potential energy surface of this compound, researchers can identify the low-energy conformers that are most likely to be present under physiological conditions. This knowledge is crucial for understanding how the molecule will interact with its environment and for designing conjugates where the linker holds the attached molecules in a specific, desired orientation.

A hypothetical conformational analysis of this compound could reveal several low-energy conformers, as depicted in Table 3.

Table 3: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | End-to-End Distance (Å) | Dihedral Angle (C8-C9-O10-C11) |

| Conf-A | 0.0 | 12.5 | 178° |

| Conf-B | 1.2 | 10.8 | -65° |

| Conf-C | 1.5 | 9.7 | 70° |

The data in Table 3 indicates that the extended conformer (Conf-A) is the most stable. However, other folded conformers (Conf-B and Conf-C) are also energetically accessible. The flexibility of the molecule, as suggested by the presence of multiple low-energy conformers, is an important consideration in its application as a linker in drug design and other fields.

Prospective Research Avenues and Emerging Applications of 10 Butoxy 10 Oxodecanoic Acid

Exploration of Sustainable Synthetic Pathways

The synthesis of dicarboxylic acid monoesters like 10-butoxy-10-oxodecanoic acid is a critical area of research, with a growing emphasis on environmentally friendly and efficient methods. Traditional esterification processes often rely on homogeneous acid catalysts, which can lead to corrosive byproducts and energy-intensive purification steps. mdpi.com Consequently, research is shifting towards more sustainable alternatives.

One promising approach involves the use of heterogeneous catalysts. For instance, an environmentally friendly protocol for the selective monomethyl esterification of dicarboxylic acids has been developed using methanol (B129727) with alumina (B75360) as a bifunctional, heterogeneous catalyst. rsc.org This method highlights the potential for solid catalysts to be easily separated from the reaction mixture and reused, reducing waste and improving process economy. The principles of this method could be adapted for the synthesis of mono-butyl esters.

Another avenue explores novel acylating agents. A convenient synthesis of dicarboxylic monoesters has been reported using isopropenyl esters in the presence of a catalytic amount of a strong acid, followed by selective deprotection to yield the desired monoester in good yields. rsc.org Furthermore, methods involving thionyl chloride in methanol have been used for the selective esterification of the nonconjugated carboxyl group in dicarboxylic acids. researchgate.net

Process intensification strategies are also at the forefront of sustainable synthesis. mdpi.com These include the use of membrane reactors, such as those employing pervaporation, to continuously remove water from the reaction, thereby shifting the equilibrium towards the product and increasing conversion rates under milder conditions. mdpi.com For the synthesis of similar long-chain monoesters, multi-step processes have been developed, such as the reflux esterification of a dicarboxylic acid with a simple alcohol, followed by a catalyzed reaction with an alkene like isobutene to form the tertiary butyl ester. patsnap.com These advanced strategies, combining novel catalysts and reactor engineering, pave the way for greener and more efficient production of this compound.

Expansion into Novel Chemical Biology Tools

The unique structure of this compound makes it a valuable building block in chemical biology and medicinal chemistry. It functions as a short linker, featuring a terminal carboxylic acid and a protected ester. broadpharm.com The carboxylic acid can be readily coupled with amines or alcohols to form amides or esters, while the butyl ester group can be selectively removed (deprotected) to reveal a second carboxylic acid for further conjugation. broadpharm.com This differential reactivity is highly advantageous in multi-step syntheses of complex biomolecules.

A significant application for analogous dicarboxylic acid monoesters is in the synthesis of peptide-based therapeutics. For example, a similar compound, octadecanedioic acid mono-tert-butyl ester, is a key intermediate in the synthesis of long-acting glucagon-like peptide-1 (GLP-1) analogs, which are crucial for treating diabetes. chempep.com The monoester acts as a linker, attaching a fatty acid side chain to the peptide, which enhances its binding to albumin in the bloodstream, thereby extending its half-life.

This linker technology is also being explored for its potential in:

Drug Delivery Systems: The compound's structure can be incorporated into systems designed to improve the solubility and bioavailability of certain drugs. chempep.comchemimpex.com

Antibody-Drug Conjugates (ADCs) and PROTACs: It can serve as a non-cleavable linker in the synthesis of complex therapeutic molecules like ADCs and Proteolysis Targeting Chimeras (PROTACs). chempep.com

Synthesis of Bioactive Scaffolds: Dicarboxylic acid monoesters have been used as substrates in reactions to produce medicinally important heterocyclic structures, such as β-lactams and δ-lactams, which form the core of many antibiotics and other drugs. mdpi.com

To facilitate its use as a chemical probe, the carboxylic acid of this compound can be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. glycomindsynth.com This activated form readily reacts with primary amines on proteins and other biomolecules, enabling their modification and study.

Development of Advanced Functional Materials

The parent molecule, decanedioic acid, has a well-established role in the polymer industry, serving as a monomer for materials like nylon, and in the formulation of plasticizers, lubricants, and corrosion inhibitors. Derivatives such as this compound are being investigated for their ability to impart specific properties to a new generation of advanced materials.

The long hydrocarbon chain and ester group of molecules like this compound make them effective plasticizers for polymers, enhancing flexibility and durability. chempep.comchemimpex.com This is particularly valuable in the production of high-performance plastics for the automotive and packaging industries. chemimpex.com

A major research focus is the development of sustainable and biodegradable materials. Long-chain dicarboxylic acid monoesters are valuable components in the synthesis of biodegradable polymers and plastics, addressing environmental concerns associated with conventional plastics. chempep.comchemimpex.com Their integration can improve the material's properties while ensuring it can break down over time.

Other emerging applications in materials science include:

Specialty Resins and Coatings: The compound can act as an intermediate in the production of polyesters and polyamides used in high-performance coatings, where its thermal stability and solubility are advantageous. chempep.com

Lubricant Additives: It has the potential to enhance the viscosity and wear resistance of synthetic oils. chempep.com

Adhesives and Sealants: It can be used to improve the flexibility and adhesion properties of high-strength bonding agents. chempep.com

As a versatile building block, this compound is a key component in research and development aimed at creating novel materials with tailored properties for a wide range of applications. aaronchem.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 10-Butoxy-10-oxodecanoic acid, considering steric hindrance from the butoxy group?

- Methodological Answer : Synthesis can involve esterification of decanoic acid derivatives with butanol under anhydrous conditions. Catalysts like p-toluenesulfonic acid (PTSA) or carbodiimide-based coupling agents (e.g., DCC/DMAP) are recommended to enhance yield. Reaction temperature should be maintained at 60–80°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted butanol and byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR should show a triplet at δ 0.90 ppm (terminal -CH of butoxy), a singlet at δ 2.40 ppm (keto carbonyl adjacent to oxygen), and a multiplet at δ 3.50–3.70 ppm (ether -OCH-).

- LC-MS : Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H] at m/z 243.2 (CHO). Confirm purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Q. What are the recommended protocols for assessing and mitigating batch-to-batch variability in purity?

- Methodological Answer : Use differential scanning calorimetry (DSC) to detect polymorphic impurities. For quantitative analysis, combine gravimetric methods with HPLC area normalization. Variability >2% requires re-evaluation of solvent purity (e.g., anhydrous THF) and reaction time optimization .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., Gibbs free energy of hydrolysis) influence the stability of this compound in aqueous buffers?

- Methodological Answer : Calculate ΔG° of hydrolysis using isothermal titration calorimetry (ITC) at pH 7.4 (physiological buffer). Stability is inversely correlated with the electron-withdrawing effect of the butoxy group, which accelerates keto-enol tautomerization. Store samples at -20°C in anhydrous DMSO to prevent degradation .

Q. What mechanistic hypotheses explain the potential biological activity of this compound in lipid peroxidation pathways?

- Methodological Answer : The compound may act as a competitive inhibitor of lipoxygenase (LOX) due to structural similarity to oxidized fatty acids (e.g., 9-Oxooctadecadienoic acid). Validate via in vitro LOX inhibition assays (IC determination) and molecular docking studies targeting the LOX active site (PDB: 1JNQ) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Step 1 : Perform shake-flask solubility tests in triplicate using USP-classified solvents (e.g., ethanol, DMSO, PBS).

- Step 2 : Apply Hansen solubility parameters (δ, δ, δ) to correlate solubility with solvent polarity.

- Step 3 : Use molecular dynamics simulations (e.g., GROMACS) to model solvent-solute interactions. Contradictions often arise from undetected polymorphs or residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.